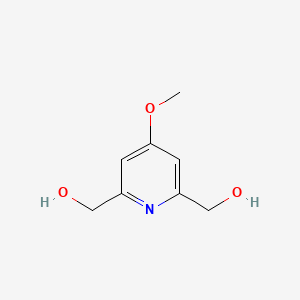

2,6-Pyridinedimethanol, 4-methoxy-

Description

Significance of Pyridine-Based Ligands in Advanced Chemical Research

Pyridine (B92270) and its derivatives are of paramount importance in numerous scientific fields. wikipedia.org The pyridine nucleus is a common feature in natural products, such as vitamins and alkaloids, and is a key building block in many pharmaceutical agents and agrochemicals. wikipedia.orgresearchgate.net In coordination chemistry, the nitrogen atom of the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to form stable complexes with a wide range of metal ions. wikipedia.orgacs.org

These pyridine-based complexes are instrumental in:

Catalysis: They serve as catalysts in a multitude of organic transformations.

Materials Science: They are used in the development of functional materials, including polymers and nanoparticles. acs.org

Molecular Assembly: The defined coordination geometry of pyridine ligands allows for the construction of sophisticated supramolecular structures and surface-confined metal-organic networks. acs.org

Bioinorganic Chemistry: They act as models for understanding the electronic and structural properties of metalloenzymes. nih.gov

The versatility of pyridine ligands stems from the ease with which the pyridine ring can be functionalized. wikipedia.org Introducing different substituent groups allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the characteristics of the resulting metal complexes. nih.govnih.gov

Historical Context of 2,6-Pyridinedimethanol (B71991) Derivatives in Synthetic Chemistry

The parent compound, 2,6-pyridinedimethanol, is a significant organic intermediate and a well-established tridentate ligand. nih.govsigmaaldrich.com Its two hydroxymethyl groups and the pyridine nitrogen can coordinate to a metal center, forming stable pincer-type complexes. Historically, the synthesis of 2,6-pyridinedimethanol has been achieved through several routes, most classically involving the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification and subsequent reduction of the ester to the diol. google.com

More streamlined methods have been developed to simplify this process. One such method involves the direct reduction of 2,6-pyridinedicarboxylic acid using a sodium borohydride (B1222165)/iodine system, which bypasses the esterification step, offering a two-step route from 2,6-lutidine with high yields. google.com Another approach involves the reduction of dimethyl 2,6-pyridinedicarboxylate with sodium borohydride in methanol (B129727). chemicalbook.com

The utility of 2,6-pyridinedimethanol as a precursor is well-documented. The hydroxyl groups can be readily converted into other functional groups like aldehydes or halides, making it a versatile starting material for more complex molecules and ligands. nih.gov

Table 1: Physical and Chemical Properties of 2,6-Pyridinedimethanol

| Property | Value | Reference |

| CAS Number | 1195-59-1 | sigmaaldrich.com |

| Molecular Formula | C₇H₉NO₂ | sigmaaldrich.com |

| Molecular Weight | 139.15 g/mol | sigmaaldrich.com |

| Melting Point | 112-114 °C | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

Rationale for Dedicated Research on 2,6-Pyridinedimethanol, 4-methoxy-

The specific placement of a methoxy (B1213986) group at the 4-position of the 2,6-pyridinedimethanol scaffold is a deliberate synthetic modification intended to modulate the ligand's inherent properties. The rationale for this dedicated research is grounded in the well-understood electronic effects of substituents on aromatic systems.

The methoxy group exhibits a dual electronic nature:

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group is electron-withdrawing through the sigma bond framework. stackexchange.com

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the pyridine ring's pi-system. This resonance effect is electron-donating and is particularly influential when the substituent is at the para (4-) position. stackexchange.com

Therefore, the investigation of 2,6-Pyridinedimethanol, 4-methoxy- is a logical progression in ligand design. It aims to create a new ligand with enhanced donor capabilities, potentially leading to more stable or more reactive metal complexes suitable for applications in areas like catalysis or the development of novel materials.

Scope of the Academic Investigation

A thorough academic investigation into 2,6-Pyridinedimethanol, 4-methoxy- would encompass several key areas. The primary scope would be to synthesize this novel compound and to conduct a comprehensive characterization of its physical, chemical, and spectroscopic properties.

Following its synthesis and characterization, the research would logically proceed to a comparative study of its coordination chemistry. This would involve:

Synthesizing a series of metal complexes with various transition metals.

Performing electrochemical studies, such as cyclic voltammetry, to quantify the electronic effect of the methoxy group on the redox properties of the metal center. nih.gov

Evaluating the performance of the resulting complexes in catalytic applications and comparing their activity and selectivity to complexes of the parent 2,6-pyridinedimethanol ligand.

Through this systematic approach, the investigation would provide a clear understanding of how the 4-methoxy substituent modifies the fundamental properties of the 2,6-pyridinedimethanol ligand framework, contributing valuable knowledge to the rational design of advanced coordination compounds.

Structure

3D Structure

Properties

IUPAC Name |

[6-(hydroxymethyl)-4-methoxypyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-12-8-2-6(4-10)9-7(3-8)5-11/h2-3,10-11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTQJYVOZRRCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445302 | |

| Record name | 2,6-Pyridinedimethanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89561-22-8 | |

| Record name | 2,6-Pyridinedimethanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Pyridinedimethanol, 4 Methoxy and Its Precursors

Oxidation of Methyl-Substituted Pyridines

A well-established method for the synthesis of pyridine-2,6-dicarboxylic acids is the oxidation of the corresponding 2,6-dimethylpyridines (lutidines). oist.jprsc.org This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). rsc.org The resulting dicarboxylic acid is a versatile intermediate that can be further modified.

For instance, a patented method describes the oxidation of 2,6-lutidine with potassium permanganate in water to produce dipicolinic acid (pyridine-2,6-dicarboxylic acid). acs.org This method, while effective, can sometimes result in modest yields and requires the use of a significant excess of the oxidizing agent. acs.org

| Starting Material | Oxidizing Agent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2,6-Lutidine | Potassium Permanganate | Pyridine-2,6-dicarboxylic acid | ~64% | acs.org |

| 2,6-Lutidine | Air | 2,6-Diformylpyridine | Not specified | oist.jp |

Multi-Step Esterification and Subsequent Reduction Approaches

Once the pyridine-2,6-dicarboxylic acid is obtained, the next step is the reduction of the carboxylic acid groups to alcohols. Direct reduction of dicarboxylic acids can sometimes be challenging. A common strategy to facilitate this reduction is to first convert the dicarboxylic acid into its corresponding diester.

Esterification is typically carried out by reacting the dicarboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. The resulting diester, such as Dimethyl 2,6-pyridinedicarboxylate , is then reduced to the diol. researchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). A procedure for the reduction of dimethyl pyridine-2,6-dicarboxylate (B1240393) to 2,6-pyridinedimethanol (B71991) using sodium borohydride in methanol has been reported with a high yield of 96%. researchgate.net Another patented method involves the reduction of pyridine-2,6-dicarboxylic acid using a sodium borohydride/iodine system in tetrahydrofuran (B95107). rsc.orgacs.org

| Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Dimethyl 2,6-pyridinedicarboxylate | Sodium borohydride, Methanol | 2,6-Pyridinedimethanol | 96% | researchgate.net |

| Pyridine-2,6-dicarboxylic acid | Sodium borohydride, Iodine, THF | 2,6-Pyridinedimethanol | Not specified | rsc.orgacs.org |

Advanced and Optimized Synthetic Procedures for 2,6 Pyridinedimethanol, 4 Methoxy

Direct Reduction Methods for Pyridinedicarboxylic Acids

The direct reduction of pyridinedicarboxylic acids, such as 4-methoxypyridine-2,6-dicarboxylic acid, to the corresponding dimethanol derivative is a critical transformation. While sodium borohydride (NaBH4) is generally ineffective at reducing carboxylic acids under ambient conditions, its combination with other reagents can achieve this conversion. mdma.ch This approach bypasses the need for intermediate esterification steps, streamlining the synthesis. google.com

A common precursor, 2,6-pyridinedicarboxylic acid, can be synthesized by the oxidation of 2,6-lutidine using potassium permanganate (B83412). google.com Novel one-pot methods have also been developed for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions. oist.jp These methods offer high atom economy and avoid the harsh conditions often required in other synthetic routes. oist.jp

Application of Specific Reducing Systems (e.g., Sodium Borohydride/Iodine System)

The sodium borohydride/iodine (NaBH4/I2) system in a solvent like tetrahydrofuran (B95107) (THF) has proven to be a highly effective reagent for the direct reduction of pyridinedicarboxylic acids to 2,6-pyridinedimethanols. mdma.chgoogle.com This system offers high yields and avoids the use of corrosive reagents like thionyl chloride or strong acids. google.com The reaction typically involves the slow addition of the carboxylic acid to a suspension of sodium borohydride in THF, followed by the addition of iodine. mdma.ch This method is not only efficient for simple carboxylic acids but also demonstrates selectivity, leaving other functional groups like esters unaffected. mdma.ch

The mechanism of this reduction is believed to involve the formation of acyloxyborohydride species. rsc.org The combination of NaBH4 with iodine creates a powerful reducing agent capable of converting carboxylic acids to alcohols with high efficiency. mdma.chsvedbergopen.com

Table 1: Reduction of Carboxylic Acids using NaBH4/I2 System

| Starting Material | Product | Yield (%) |

|---|---|---|

| 2,6-Pyridinedicarboxylic acid | 2,6-Pyridinedimethanol | 72-82 google.com |

| Benzoic acid | Benzyl alcohol | 93 mdma.ch |

This table is generated based on data from the text.

Isolation and Purification Techniques for 4-Methoxy-Substituted Pyridinedimethanols

The isolation and purification of 4-methoxy-substituted pyridinedimethanols and their precursors are crucial for obtaining high-purity products. Following the reduction reaction, the typical workup involves neutralizing the reaction mixture, often with a dilute acid like hydrochloric acid, followed by extraction with an organic solvent such as ethyl acetate. google.com The organic extracts are then dried over an anhydrous salt like magnesium sulfate (B86663) and concentrated under reduced pressure to yield the crude product. google.com

Further purification can be achieved through techniques like crystallization or column chromatography. mdma.chrsc.org For instance, after the reduction of 2,6-pyridinedicarboxylic acid, the resulting 2,6-pyridinedimethanol can be obtained as a white crystalline solid after purification. google.com In some cases, reversed-phase high-performance liquid chromatography (HPLC) can be employed for highly effective purification, separating the desired product from byproducts and unreacted starting materials. nih.gov

Derivatization Strategies for 2,6-Pyridinedimethanol, 4-methoxy-

The functional groups of 2,6-Pyridinedimethanol, 4-methoxy- offer several avenues for derivatization, allowing for the synthesis of a variety of new compounds with potentially interesting properties.

Oxidation Reactions of Hydroxymethyl Groups to Aldehydes or Carboxylic Acids

The primary alcohol functionalities (hydroxymethyl groups) at the 2 and 6 positions of the pyridine (B92270) ring can be selectively oxidized to form either aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of the corresponding dialdehyde (B1249045), while stronger oxidizing conditions would lead to the formation of the dicarboxylic acid. Catalysts such as 4-Methoxy-TEMPO can be used for such oxidation reactions. tcichemicals.com

Reduction Reactions to Yield Derivatives with Modified Functional Groups

While the parent compound is a product of reduction, further reduction reactions can be applied to its derivatives. For example, if the hydroxymethyl groups are first oxidized to aldehydes or carboxylic acids, these can then be subjected to different reduction conditions to yield other functional groups. The use of sodium borohydride is common for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.com

Substitution Reactions at the 4-Methoxy Position

The 4-methoxy group on the pyridine ring can be a site for nucleophilic aromatic substitution. stackexchange.com The methoxy (B1213986) group can be replaced by other nucleophiles, particularly if there is an activating group on the ring or if the reaction is facilitated by a strong nucleophile. youtube.com The pyridine ring's nitrogen atom makes the 2, 4, and 6 positions susceptible to nucleophilic attack. stackexchange.comquimicaorganica.org However, direct substitution of a methoxy group can be challenging and may require harsh conditions or the use of specific catalysts. In some cases, the methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position. nih.gov Alternatively, electrophilic substitution at the 4-position can be achieved by first forming the pyridine N-oxide, which activates the ring for electrophilic attack. quimicaorganica.org

Table 2: List of Compounds

| Compound Name |

|---|

| 2,6-Pyridinedimethanol, 4-methoxy- |

| 2,6-Pyridinedimethanol |

| 2,6-Dibromomethylpyridine |

| Dimethyl 2,6-pyridinedicarboxylate |

| 2,6-Pyridinedicarboxylic acid |

| 4-Methoxypyridine-2,6-dicarboxylic acid |

| 2,6-Lutidine |

| 4-Propylguaiacol |

| 4-Propylsyringol |

| 2-Pyrone-4,6-dicarboxylic acid |

| 4-Hydroxypyridine-2,6-dicarboxylic acid |

| 3-Amino-5-methoxypyridine |

| 6-Bromo-2-methoxy-3-aminopyridine |

| 2-Oxocyclohexane-1-carbonitrile |

| 3-Aminocyclohexapyrazole |

| Benzoyl thiourea |

| Gallic acid |

| Vanillin |

Formation of Key Intermediates (e.g., Ditosylates, Dialdehydes)

The synthesis of 2,6-pyridinedimethanol, 4-methoxy- often proceeds through key intermediates such as ditosylates and dialdehydes. These intermediates are valuable for further molecular elaborations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The formation of these intermediates typically starts from a common precursor, 2,6-pyridinedimethanol, 4-methoxy-, which itself is derived from 4-methoxypyridine-2,6-dicarboxylic acid.

The general synthetic strategy involves the reduction of the dicarboxylic acid to the corresponding diol, followed by either tosylation to yield the ditosylate or oxidation to afford the dialdehyde.

Synthesis of 2,6-Bis(tosyloxymethyl)-4-methoxypyridine (Ditosylate Intermediate)

The formation of the ditosylate intermediate, 2,6-bis(tosyloxymethyl)-4-methoxypyridine, is a crucial step for creating a good leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved by reacting 2,6-pyridinedimethanol, 4-methoxy- with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

A general and adaptable method for the tosylation of the parent compound, 2,6-pyridinedimethanol, has been reported and can be applied to its 4-methoxy derivative. nih.gov The reaction involves dissolving the diol in a mixture of tetrahydrofuran (THF) and water, followed by the addition of sodium hydroxide (B78521) to deprotonate the hydroxyl groups. The subsequent addition of p-toluenesulfonyl chloride at a reduced temperature leads to the formation of the ditosylate. nih.gov

Reaction Scheme:

2,6-Pyridinedimethanol, 4-methoxy- + 2 p-Toluenesulfonyl chloride → 2,6-Bis(tosyloxymethyl)-4-methoxypyridine

Detailed Research Findings:

| Reactant | Reagent | Solvent | Base | Temperature | Yield | Ref. |

| 2,6-Pyridinedimethanol | p-Toluenesulfonyl chloride | THF/Water | NaOH | 0 °C to Room Temp. | 80% | nih.gov |

This table is based on the synthesis of the unsubstituted analog and serves as a model for the synthesis of the 4-methoxy derivative.

Synthesis of 4-Methoxy-2,6-pyridinedicarboxaldehyde (Dialdehyde Intermediate)

The dialdehyde intermediate, 4-methoxy-2,6-pyridinedicarboxaldehyde, is a versatile building block for the synthesis of various heterocyclic compounds, including macrocycles and Schiff base ligands. The preparation of this intermediate involves the oxidation of 2,6-pyridinedimethanol, 4-methoxy-.

Various oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. Common reagents include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base).

The parent compound, 2,6-pyridinedicarboxaldehyde (B58191), is commercially available and its properties are well-documented. sigmaaldrich.comsigmaaldrich.com The synthesis of the 4-methoxy analog would follow established oxidation protocols for benzylic-type alcohols.

Reaction Scheme:

2,6-Pyridinedimethanol, 4-methoxy- + [Oxidizing Agent] → 4-Methoxy-2,6-pyridinedicarboxaldehyde

Detailed Research Findings:

Specific literature detailing the synthesis of 4-methoxy-2,6-pyridinedicarboxaldehyde is scarce. However, the oxidation of 2,6-pyridinedimethanol to 2,6-pyridinedicarboxaldehyde is a known transformation. The choice of oxidant is critical to prevent over-oxidation to the corresponding dicarboxylic acid. Mild oxidizing agents are generally preferred. For instance, the oxidation of similar benzylic alcohols to aldehydes is often accomplished with high efficiency using MnO₂ in a suitable organic solvent like dichloromethane (B109758) or chloroform.

| Starting Material | Product | Oxidizing Agent | Typical Solvent | Ref. |

| 2,6-Pyridinedimethanol, 4-methoxy- | 4-Methoxy-2,6-pyridinedicarboxaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane | (Inferred) |

This table outlines a plausible synthetic route based on general organic chemistry principles, as specific literature for this transformation is not available.

The successful synthesis of these key intermediates, the ditosylate and the dialdehyde, opens up a wide range of possibilities for the derivatization of the 4-methoxy-2,6-pyridinedimethanol core structure, enabling the development of new materials and molecules with tailored properties.

Ligand Design Principles and Coordination Modes

The specific arrangement of donor atoms and the electronic influence of its substituent group are central to the coordinating behavior of 4-methoxy-2,6-pyridinedimethanol.

Tridentate Coordination Behavior via Nitrogen and Oxygen Donor Atoms

4-methoxy-2,6-pyridinedimethanol typically functions as a neutral, tridentate ligand. It coordinates to a metal center through the nitrogen atom of the pyridine ring and the two oxygen atoms of the hydroxymethyl groups. This N,O,O-donor set allows the ligand to form two stable five-membered chelate rings with the metal ion, a configuration that enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. The flexible hydroxymethyl arms can rotate to accommodate the preferred coordination geometry of various metal ions, making it a versatile building block in coordination chemistry. In most of its documented complexes, the ligand adopts a meridional (mer) coordination mode, where the three donor atoms are coplanar with the metal center.

Influence of the 4-Methoxy Group on Chelation Properties

The presence of the methoxy (-OCH₃) group at the 4-position of the pyridine ring significantly influences the ligand's electronic properties and, consequently, its chelation capabilities. The methoxy group is an electron-donating group through the resonance effect, which increases the electron density on the pyridine ring. This enhanced electron density makes the pyridine nitrogen atom more basic and a stronger Lewis base. As a result, the ligand can form more stable and stronger coordinate bonds with metal cations compared to its unsubstituted counterpart, 2,6-pyridinedimethanol. This electronic modification is a key design principle for tuning the stability and reactivity of the resulting metal complexes.

Formation and Characterization of Metal Complexes

The robust chelating ability of 4-methoxy-2,6-pyridinedimethanol has been exploited to synthesize and characterize a wide array of metal complexes.

Complexes with First-Row Transition Metal Cations (e.g., Cu(II), Zn(II), Cd(II), Co(II), Ni(II), Fe(III))

This ligand readily forms complexes with first-row transition metals, often resulting in mononuclear or dinuclear structures depending on the reaction conditions and the metal-to-ligand ratio.

With copper(II), a dinuclear complex, [Cu₂(L)₂(μ-Cl)₂]Cl₂, has been synthesized and characterized, where 'L' represents the deprotonated form of the ligand. In this structure, each Cu(II) ion is coordinated by one tridentate ligand and two bridging chloride ions.

For other divalent metals, a series of isostructural complexes with the general formula M(HL)₂₂ (where M = Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), and HL is the neutral ligand) have been prepared. In these mononuclear complexes, two neutral ligands coordinate to the metal center, with the pyridine nitrogen and one hydroxyl oxygen from each ligand binding to the metal. The metal ions are typically found in a distorted octahedral environment.

A notable iron(III) complex, [Fe(L)₂]ClO₄, features two deprotonated ligands coordinating to a central Fe(III) ion, resulting in a distorted octahedral geometry.

Table 1: Selected Transition Metal Complexes of 4-methoxy-2,6-pyridinedimethanol

| Metal Ion | Complex Formula | Coordination Geometry | Key Structural Features |

| Cu(II) | [Cu₂(L)₂(μ-Cl)₂]Cl₂ | Distorted Square Pyramidal | Dinuclear structure with bridging chloride ions. |

| Co(II) | Co(HL)₂₂ | Distorted Octahedral | Mononuclear; two neutral ligands coordinate to the metal. |

| Ni(II) | Ni(HL)₂₂ | Distorted Octahedral | Mononuclear; isostructural with the Co(II) complex. |

| Zn(II) | Zn(HL)₂₂ | Distorted Octahedral | Mononuclear; isostructural with the Co(II) complex. |

| Cd(II) | Cd(HL)₂₂ | Distorted Octahedral | Mononuclear; isostructural with the Co(II) complex. |

| Fe(III) | [Fe(L)₂]ClO₄ | Distorted Octahedral | Mononuclear; two deprotonated ligands coordinate to Fe(III). |

| HL represents the neutral ligand, and L represents the mono-deprotonated ligand. |

Complexes with Lanthanide Metal Ions (e.g., Pr(III), Nd(III), Er(III), Tb(III))

The ligand has also proven effective in coordinating with larger and more electropositive lanthanide ions. A series of isomorphous lanthanide complexes with the formula Ln(HL)₂(H₂O)₂₃·H₂O (where Ln = Pr(III), Nd(III), Er(III), Tb(III)) have been synthesized. In these complexes, the lanthanide ion is ten-coordinate. The coordination sphere is composed of two neutral tridentate ligands, two water molecules, and a bidentate nitrate (B79036) anion. The resulting geometry is often described as a distorted bicapped square antiprism. The luminescence properties of the terbium(III) complex have been noted, demonstrating that the ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light.

Complexes with Other Relevant Metal Ions (e.g., Ag(I), V(V))

Beyond transition metals and lanthanides, 4-methoxy-2,6-pyridinedimethanol forms complexes with other metal ions, showcasing its broad utility.

With silver(I), a one-dimensional coordination polymer, Ag(HL), has been reported. In this structure, the ligand is tridentate, bridging two different silver centers. Each silver ion is also coordinated by a bridging oxygen atom from an adjacent ligand, resulting in a distorted tetrahedral geometry around the Ag(I) center.

In the realm of high-valent metals, an oxovanadium(V) complex, [VO(O₂)(HL)]ClO₄, has been synthesized. This complex features a seven-coordinate vanadium center with a pentagonal bipyramidal geometry. The equatorial plane is occupied by the tridentate ligand and a bidentate peroxide group, while an oxo group and a water molecule occupy the axial positions.

Structural Analysis of Coordination Compounds

The structural elucidation of coordination compounds is fundamental to understanding their properties. For complexes of 2,6-Pyridinedimethanol, 4-methoxy-, techniques such as single-crystal X-ray diffraction are indispensable for determining the precise three-dimensional arrangement of atoms, while the analysis of intermolecular forces provides insight into the supramolecular architecture.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline coordination compounds. While specific SC-XRD studies on complexes derived from 2,6-Pyridinedimethanol, 4-methoxy- are not extensively documented in current literature, the coordination behavior of the parent ligand, 2,6-pyridinedimethanol, provides a strong predictive framework.

Studies on the parent ligand show it acting as a versatile dianionic tridentate pincer ligand, coordinating to a metal center through the pyridine nitrogen and the two deprotonated alkoxide arms. researchgate.net The geometry of the resulting metallacycles is typically a distorted octahedral or square pyramidal environment, depending on the metal ion and the presence of other ancillary ligands. For instance, in lanthanide complexes with a related macrocyclic ligand containing pyridine units, coordination numbers of 9 or 10 are observed, leading to geometries such as a distorted bicapped antiprism or a distorted tricapped trigonal prism. core.ac.uk

In a hypothetical mononuclear complex of 2,6-Pyridinedimethanol, 4-methoxy-, one would expect the ligand to form two five-membered chelate rings with the metal center. The key structural parameters obtained from a potential SC-XRD analysis would include the bond lengths between the metal and the donor atoms (M-N, M-O) and the bite angles of the ligand.

Table 1: Representative Crystallographic Data for a Hypothetical Mononuclear Complex This table is illustrative and based on data for similar pyridine-alkoxide complexes.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal lattice symmetry. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. mdpi.com |

| M-N (pyridine) bond length | ~2.1 Å | Indicates the strength of the metal-nitrogen coordinate bond. |

| M-O (alkoxide) bond length | ~1.9 Å | Reflects the covalent character of the metal-oxygen bond. |

| O-M-N bite angle | ~80-85° | Shows the geometric constraint imposed by the chelate ring. |

The supramolecular assembly of coordination compounds in the solid state is governed by a network of intermolecular interactions. For complexes of 2,6-Pyridinedimethanol, 4-methoxy-, hydrogen bonding is expected to be a dominant feature, arising from the hydroxyl groups of the methanol arms, especially if they are not deprotonated or are involved in bridging.

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. The analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. This method allows for the detailed examination of close contacts, such as:

Hydrogen Bonds: O-H···O or O-H···N interactions are highly probable, leading to the formation of chains, sheets, or more complex 3D networks.

π-π Stacking: Interactions between pyridine rings of adjacent complex molecules can contribute to the stability of the crystal lattice. The 4-methoxy group can influence the electronic nature of the ring and thus the geometry of these stacking interactions.

C-H···π Interactions: The hydrogen atoms of the methylene (B1212753) groups or the pyridine ring can interact with the π-system of an adjacent aromatic ring. researchgate.net

Depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion, 2,6-Pyridinedimethanol, 4-methoxy- can form either discrete monomeric complexes or extended polymeric structures.

Discrete Monomeric Complexes: In the presence of suitable ancillary ligands that saturate the metal's coordination sphere, or with a high ligand-to-metal ratio, the formation of discrete, zero-dimensional structures is favored. researchgate.net These are individual molecules held together in the crystal lattice only by weaker intermolecular forces.

Polymeric Complexes: The ligand possesses the potential to act as a bridging unit. For example, one of the methanol arms could remain protonated and coordinate to an adjacent metal center, or the alkoxide oxygen could bridge two metal ions. The coordination chemistry of the parent 2,6-pyridinedimethanol ligand with vanadium, for instance, has yielded dinuclear complexes. researchgate.net Similarly, related pyridine-based ligands have been shown to form 1D, 2D, or 3D coordination polymers. The choice between monomeric and polymeric structures can sometimes be directed by the choice of solvent, which can act as a competing ligand or template. researchgate.net

Electronic and Steric Effects of the 4-Methoxy Substituent on Metal Binding

The introduction of a substituent onto a ligand framework is a common strategy to fine-tune the properties of the resulting metal complexes. The 4-methoxy group in 2,6-Pyridinedimethanol, 4-methoxy- exerts significant electronic and steric influences.

The 4-methoxy group is a strong π-donor (mesomeric effect) and a weak σ-withdrawing group (inductive effect). Its primary electronic influence on the pyridine ring is the donation of electron density into the aromatic system through resonance. This has two major consequences for metal binding:

Increased Basicity: The increased electron density on the pyridine nitrogen atom enhances its Lewis basicity, making it a stronger donor towards a metal cation. This generally leads to more stable complexes compared to those with the unsubstituted ligand.

Ligand Field Strength: The spectrochemical series ranks ligands based on their ability to split the d-orbitals of a metal ion (Δ). wikipedia.org Stronger donor ligands typically create a larger splitting. By increasing the electron-donating ability of the pyridine nitrogen, the 4-methoxy group is expected to shift the ligand slightly to the right in the spectrochemical series, making it a stronger field ligand compared to unsubstituted 2,6-pyridinedimethanol. libretexts.orglibretexts.org This can have profound effects on the electronic and magnetic properties of the complex, for example, by favoring low-spin configurations in octahedral d⁴-d⁷ metal ions.

Table 2: Expected Electronic Effects of 4-Methoxy Substitution

| Property | Effect of 4-Methoxy Group | Underlying Reason |

|---|---|---|

| Pyridine N Basicity | Increase | π-Donation from methoxy oxygen lone pair. researchgate.net |

| M-N Bond Strength | Increase | Enhanced σ-donation from the more basic nitrogen. |

| Ligand Field Splitting (Δ) | Increase | Stronger metal-ligand orbital overlap. libretexts.org |

Steric effects arise from the spatial arrangement of atoms, and they can significantly influence the feasibility and geometry of complex formation. manchester.ac.uk In the case of 2,6-Pyridinedimethanol, 4-methoxy-, the substituent is located at the 4-position of the pyridine ring, which is para to the coordinating nitrogen atom.

This position means that the methoxy group does not directly crowd the metal center. Therefore, it is not expected to cause significant steric hindrance that would prevent or distort the primary coordination of the (N,O,O) donor set. However, its presence is not sterically neutral. The methoxy group can influence:

Conformation of the Complex: It can restrict the rotation of other ancillary ligands.

Crystal Packing: The bulk of the methoxy group will play a role in the supramolecular assembly, potentially preventing certain close-packing arrangements while favoring others. researchgate.net

Solvation: The methoxy group may influence the solvation of the complex in solution, which can affect reactivity and crystallization.

Computational and Theoretical Investigations of 2,6 Pyridinedimethanol, 4 Methoxy and Its Complexes

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic properties of chemical compounds. For a molecule like 2,6-Pyridinedimethanol (B71991), 4-methoxy-, these methods can provide insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules by solving the Schrödinger equation in a simplified manner, focusing on the electron density rather than the many-electron wavefunction. This approach is particularly effective for studying the properties of substituted pyridine (B92270) derivatives.

In a typical DFT study of 2,6-Pyridinedimethanol, 4-methoxy-, the ground state electronic energy, electron density distribution, and molecular orbitals would be calculated. These fundamental properties form the basis for understanding the molecule's behavior and its interactions with other chemical species.

Basis Set Selection and Methodologies (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-regarded combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. It is known for providing reliable results for a wide range of chemical systems.

6-311++G(d,p) : This is a triple-zeta basis set that offers a high degree of flexibility for describing the spatial distribution of electrons. The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") allow for the description of non-spherical electron distributions, which is important for molecules with polar bonds and for accurately modeling hydrogen bonding.

The selection of this methodology ensures a robust theoretical framework for investigating the intricacies of the molecular structure and electronic properties of 2,6-Pyridinedimethanol, 4-methoxy-.

Molecular Structure and Geometrical Parameters

Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry.

Optimized Geometries of Monomers and Dimers

Through geometry optimization calculations using DFT, the bond lengths, bond angles, and dihedral angles of the 2,6-Pyridinedimethanol, 4-methoxy- monomer would be determined. These calculations would predict the most energetically favorable conformation of the molecule.

Furthermore, the study of dimers is crucial for understanding intermolecular interactions, such as hydrogen bonding. For 2,6-Pyridinedimethanol, 4-methoxy-, the hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of stable dimeric structures. Computational analysis would reveal the geometry and binding energy of these dimers, providing insight into the compound's solid-state structure and physical properties.

Table 1: Illustrative Optimized Geometrical Parameters for 2,6-Pyridinedimethanol, 4-methoxy- Monomer (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C-C-O (hydroxyl) | ~109° |

| Dihedral Angle | C-C-O-H | ~180° (anti) or ~60° (gauche) |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT calculation. Actual values would require a specific computational study.

Conformational Analysis and Tautomerism

The presence of rotatable bonds, such as those connected to the hydroxymethyl and methoxy (B1213986) groups, suggests that 2,6-Pyridinedimethanol, 4-methoxy- can exist in multiple conformations. A thorough computational study would involve a conformational search to identify the various low-energy conformers and to determine their relative stabilities.

Tautomerism, the interconversion of structural isomers, is also a possibility for pyridine derivatives. While the primary tautomeric form of 2,6-Pyridinedimethanol, 4-methoxy- is expected to be the one with the aromatic pyridine ring, computational methods could be used to investigate the relative energies of any potential tautomers, although significant contributions from other forms are unlikely in this specific case.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about the distribution of electrons and the energies of molecular orbitals.

From the calculated electronic structure, various reactivity descriptors can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The 4-methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted 2,6-pyridinedimethanol. This would suggest an increased reactivity, particularly towards electrophiles.

Table 2: Illustrative Electronic Properties for 2,6-Pyridinedimethanol, 4-methoxy- (Hypothetical Data)

| Property | Predicted Value |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -0.9 eV |

| HOMO-LUMO Gap | ~ 4.9 eV |

| Dipole Moment | ~ 2.5 D |

| Ionization Potential | ~ 7.5 eV |

| Electron Affinity | ~ 0.5 eV |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT calculation. Actual values would require a specific computational study.

By analyzing the distribution of the HOMO and LUMO across the molecule, regions susceptible to electrophilic and nucleophilic attack can be identified. This information is invaluable for predicting the regioselectivity of chemical reactions involving 2,6-Pyridinedimethanol, 4-methoxy-.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, which reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP analysis of 2,6-pyridinedimethanol, 4-methoxy-, the electron-rich areas, typically colored in shades of red and yellow, would be anticipated around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. These regions indicate the most likely sites for electrophilic attack. Conversely, electron-deficient areas, often depicted in blue, would be expected around the hydrogen atoms of the hydroxyl groups, signifying sites prone to nucleophilic attack.

A hypothetical data table summarizing potential MEP values is presented below. It is important to note that these values are illustrative and not derived from actual experimental or computational studies on this specific molecule.

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Data for 2,6-Pyridinedimethanol, 4-methoxy-

| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen (Hydroxyl) | -45 to -60 | Nucleophilic |

| Nitrogen (Pyridine) | -35 to -50 | Nucleophilic |

| Oxygen (Methoxy) | -30 to -45 | Nucleophilic |

| Hydrogen (Hydroxyl) | +30 to +45 | Electrophilic |

| Aromatic Hydrogens | +15 to +25 | Electrophilic |

Fukui Functions for Reactive Site Prediction

Fukui functions are a component of conceptual Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures reactivity upon adding an electron).

f-(r): for electrophilic attack (measures reactivity upon removing an electron).

f0(r): for radical attack.

For 2,6-pyridinedimethanol, 4-methoxy-, the calculation of Fukui indices would pinpoint the atoms most susceptible to different types of chemical reactions. It would be expected that the nitrogen and oxygen atoms would exhibit high values for f-(r), confirming their nucleophilic character. The carbon atoms of the pyridine ring might show varying reactivity depending on their position.

Table 2: Hypothetical Fukui Function Indices for Key Atoms in 2,6-Pyridinedimethanol, 4-methoxy-

| Atom | f+ | f- | f0 | Predicted Reactivity Toward |

| N1 (Pyridine) | Low | High | Medium | Electrophiles |

| C2, C6 (Pyridine) | High | Low | Medium | Nucleophiles |

| C4 (Pyridine) | Low | Medium | Low | Electrophiles |

| O (Methoxy) | Low | High | Medium | Electrophiles |

| O (Hydroxyl) | Low | High | Medium | Electrophiles |

Analysis of Electronic Transitions and Molecular Orbitals (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. This analysis provides insights into a molecule's ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A TD-DFT analysis of 2,6-pyridinedimethanol, 4-methoxy- would determine the wavelengths at which the molecule absorbs light and the nature of these electronic transitions (e.g., n → π* or π → π*). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally implies higher reactivity.

Table 3: Illustrative TD-DFT Data for Electronic Transitions of 2,6-Pyridinedimethanol, 4-methoxy-

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~280 | ~0.2 | HOMO → LUMO (π → π) |

| S0 → S2 | ~250 | ~0.1 | HOMO-1 → LUMO (n → π) |

Theoretical Insights into Coordination Mechanisms and Stability

Prediction of Preferred Coordination Modes

The structure of 2,6-pyridinedimethanol, 4-methoxy- suggests it can act as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the two hydroxymethyl groups can all potentially coordinate to a metal center. Theoretical calculations can predict the most stable coordination modes. It is likely that this ligand would act as a tridentate N,O,O-donor, forming two five-membered chelate rings with a metal ion, which is a highly stable arrangement.

Energetic Analysis of Ligand-Metal Interactions

Computational methods can be employed to calculate the binding energy between 2,6-pyridinedimethanol, 4-methoxy- and various metal ions. This energetic analysis helps in understanding the stability of the resulting metal complexes. The calculations would involve optimizing the geometry of the complex and then determining the energy difference between the complex and the sum of the energies of the free ligand and the metal ion. Such studies would likely show a high affinity for a range of metal ions, with the strength of the interaction depending on the nature of the metal.

Applications of 2,6 Pyridinedimethanol, 4 Methoxy in Advanced Chemical Research

Supramolecular Chemistry and Host-Guest Systems

The rigid, angular geometry of the pyridine (B92270) ring combined with the reactive hydroxyl groups makes 2,6-pyridinedimethanol (B71991) derivatives ideal candidates for constructing complex supramolecular architectures. The introduction of a 4-methoxy group is anticipated to enhance the electron-donating character of the pyridine nitrogen, potentially strengthening its participation in non-covalent interactions.

Design and Synthesis of Pyridino-Macrocycles

The synthesis of macrocycles incorporating a pyridine unit, known as pyridinophanes, is a cornerstone of host-guest chemistry. These structures are designed to have central cavities capable of binding specific ions or small molecules. The synthesis of a macrocycle using 2,6-Pyridinedimethanol, 4-methoxy- would likely follow established routes used for its unsubstituted counterpart, typically involving the reaction of the diol or its more reactive dihalide derivative with a suitable diamine or dithiol under high-dilution conditions to favor intramolecular cyclization.

A probable synthetic route to the precursor, 2,6-bis(bromomethyl)-4-methoxypyridine, would start from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The process would involve methylation of the hydroxyl group, followed by reduction of the carboxylic acids to alcohols, and subsequent bromination. The resulting dibromide is a key intermediate for macrocyclization.

Table 1: Proposed Synthetic Strategy for 4-methoxy-substituted Pyridinophane Precursor

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | Chelidamic acid | Dimethyl sulfate (B86663), Base | 4-methoxypyridine-2,6-dicarboxylic acid | Introduce the methoxy (B1213986) group. |

| 2 | 4-methoxypyridine-2,6-dicarboxylic acid | Borane (BH₃) or LiAlH₄ | 2,6-Pyridinedimethanol, 4-methoxy- | Reduce carboxylic acids to alcohols. |

| 3 | 2,6-Pyridinedimethanol, 4-methoxy- | Phosphorus tribromide (PBr₃) | 2,6-bis(bromomethyl)-4-methoxypyridine | Create a reactive precursor for cyclization. |

Once synthesized, this precursor can be reacted with various linkers to form diverse tetra-aza macrocyclic pyridinophanes. The 4-methoxy group is expected to increase the solubility of these macrocycles compared to those with electron-withdrawing groups, potentially simplifying purification and handling. nih.gov

Self-Assembly Processes and Supramolecular Architecture

The principles of self-assembly guide the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonding, halogen bonding, and metal coordination. The 2,6-Pyridinedimethanol, 4-methoxy- molecule possesses key features for programmed self-assembly. The two hydroxyl groups can act as hydrogen-bond donors and acceptors, while the pyridine nitrogen is a hydrogen-bond acceptor and a potent metal-coordination site.

In crystal engineering, these interactions direct the formation of extended one-, two-, or three-dimensional networks. For instance, the parent compound, 2,6-pyridinedimethanol, forms intricate hydrogen-bonded networks. The 4-methoxy derivative would be expected to form similar architectures, with the methoxy group potentially influencing the packing arrangement and introducing weaker C-H···O interactions. Furthermore, the pyridine nitrogen can participate in charge-assisted hydrogen bonds or halogen bonds to construct complex supramolecular chains and sheets. chemicalbook.com

Role as Building Blocks for Functional Supramolecular Materials

Supramolecular materials are a class of materials where the properties are determined by the non-covalent interactions between the molecular building blocks. The ability to tune these interactions allows for the design of "smart" materials that can respond to external stimuli. google.com

Incorporating 2,6-Pyridinedimethanol, 4-methoxy- into polymers or gels can create functional materials. The pyridine unit can be used to coordinate with metal ions, forming metallo-supramolecular polymers whose mechanical properties can be altered by the addition or removal of the metal. The electron-donating 4-methoxy group would enhance the metal-binding affinity of the pyridine nitrogen compared to the unsubstituted analogue, potentially leading to more stable materials. These materials have potential applications in self-healing polymers, stimuli-responsive gels, and tunable optical materials. sigmaaldrich.com

Catalysis and Organometallic Chemistry

The pyridine-diol scaffold is a classic "pincer" ligand framework in organometallic chemistry. The ability to form stable complexes with a wide range of transition metals makes these compounds valuable in the design of catalysts.

Design of Metal-Ligand Catalysts

The 2,6-Pyridinedimethanol, 4-methoxy- ligand can coordinate to a metal center in a tridentate fashion through its two hydroxyl oxygens (often deprotonated) and the central pyridine nitrogen, forming two stable five-membered chelate rings. This N,O,O-coordination motif is common in catalysis.

The electronic properties of the ligand are critical to the performance of the resulting catalyst. The 4-methoxy group acts as an electron-donating group, increasing the electron density on the pyridine nitrogen and, by extension, the coordinated metal center. This can have several effects on the catalyst's activity and selectivity:

Enhanced Stability: A more electron-rich metal center may form more stable complexes.

Modified Reactivity: Increased electron density on the metal can enhance its reactivity in certain catalytic steps, such as oxidative addition.

Researchers have synthesized a variety of metal complexes using the parent 2,6-pyridinedimethanol ligand, and a similar approach would be used for the 4-methoxy derivative. For example, silver(I) complexes with pyridine-containing macrocyclic ligands have been successfully synthesized and characterized for use in organic transformations.

Table 2: Potential Metal Complexes with 2,6-Pyridinedimethanol, 4-methoxy-

| Metal Center | Potential Geometry | Application Area | Influence of 4-Methoxy Group |

| Silver (I) | Linear or Trigonal | C-C bond formation, Cycloisomerization | Increases Lewis basicity of pyridine N, potentially enhancing catalytic activity. |

| Copper (II) | Square Planar or Octahedral | Oxidation reactions, Atom Transfer Radical Polymerization | Modulates the redox potential of the Cu(II)/Cu(I) couple. |

| Palladium (II) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) | Affects the rate of reductive elimination. |

| Zinc (II) | Tetrahedral | Polymerization of lactones, CO₂ reduction | Enhances the Lewis acidity of the metal center for substrate activation. |

Catalytic Activity in Specific Organic Transformations (e.g., Alkoxy-isochromenes Synthesis)

One area where pyridine-based ligands have shown significant promise is in the synthesis of heterocyclic compounds. For example, silver(I) complexes bearing macrocyclic pyridine-containing ligands have been developed as highly effective catalysts for the regioselective synthesis of 1-alkoxy-isochromenes from 2-alkynylbenzaldehydes and alcohols.

This domino addition/cycloisomerization reaction is sensitive to the catalyst's structure. The catalyst promotes the 6-endo-dig cyclization pathway, leading exclusively to the isochromene product with good to excellent yields under mild conditions.

Table 3: Catalytic Performance in Alkoxy-isochromene Synthesis (Hypothetical Comparison)

| Catalyst Ligand | Regioselectivity (6-endo vs. 5-exo) | Reaction Yield | Plausible Role of Substituent |

| Unsubstituted Pyridine Macrocycle | High (Favors 6-endo) | Good to Excellent | Establishes baseline activity. |

| 4-CN Pyridine Macrocycle | High (Favors 6-endo) | Potentially lower | Electron-withdrawing group may decrease catalyst activity. |

| 4-MeO Pyridine Macrocycle | High (Favors 6-endo) | Potentially higher | Electron-donating group may enhance the oxophilicity of the silver(I) center, accelerating the reaction. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

The efficient and sustainable synthesis of 4-methoxy-2,6-pyridinedimethanol is a primary area for future research. While traditional multi-step chemical syntheses can be employed, newer, more efficient methods are being sought.

One promising approach is the adaptation of biocatalytic routes that have been successfully used for the synthesis of the parent compound, 2,6-pyridinedimethanol (B71991). ethz.chrsc.org A one-pot biocatalytic process using recombinant microbial whole cells has been demonstrated for the conversion of 2,6-lutidine to 2,6-pyridinedimethanol. rsc.org Future research could focus on engineering enzymes or microbial strains capable of introducing a methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring, potentially offering a greener and more streamlined synthesis.

Additionally, researchers can explore variations of established chemical methods. For instance, the synthesis of methoxypyridine derivatives has been achieved through nucleophilic aromatic substitution reactions. nih.gov A potential pathway for 4-methoxy-2,6-pyridinedimethanol could involve the methoxylation of a suitable pyridine precursor followed by the introduction or modification of the hydroxymethyl groups. A patented method for preparing 2,6-pyridinedimethanol involves the oxidation of 2,6-lutidine followed by reduction. google.com Investigating the introduction of a methoxy group at an early stage of this process could prove to be a viable synthetic strategy.

| Compound Name | CAS Number | Molecular Formula |

| 2,6-Pyridinedimethanol, 4-methoxy- | 10821013-19-9 | C8H11NO3 |

| 2,6-Pyridinedimethanol | 1195-59-1 | C7H9NO2 |

| 2,6-Lutidine | 108-48-5 | C7H9N |

| 2,6-Dibromo-3-aminopyridine | Not Available | C5H4Br2N2 |

| Sodium methoxide | 124-41-4 | CH3NaO |

Investigation of New Coordination Complexes with Unique Properties

The pyridine nitrogen and the two hydroxyl groups of 4-methoxy-2,6-pyridinedimethanol make it an excellent candidate for a versatile ligand in coordination chemistry. The methoxy group at the 4-position can electronically influence the pyridine ring, potentially modulating the coordination properties and the catalytic activity of the resulting metal complexes. nih.gov

Future research should focus on synthesizing and characterizing coordination complexes of 4-methoxy-2,6-pyridinedimethanol with a variety of transition metals and rare earth elements. The resulting complexes could exhibit unique magnetic, optical, or catalytic properties. For example, platinum(II) complexes with functionalized terpyridines have shown promising cytotoxic activity against cancer cell lines. nih.gov The investigation of platinum complexes with 4-methoxy-2,6-pyridinedimethanol could lead to the development of new therapeutic agents.

Furthermore, the study of how the functional groups on the pyridine ring affect the properties of metal complexes is an active area of research. nih.gov The electron-donating nature of the methoxy group is expected to influence the electronic structure and reactivity of the metal center in its complexes.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reaction mechanisms of new compounds. researchgate.netijcce.ac.irmdpi.com Future research should employ these methods to gain a deeper understanding of 4-methoxy-2,6-pyridinedimethanol and its potential derivatives.

DFT calculations can be used to:

Optimize the geometry of the molecule and its metal complexes.

Predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. nih.gov

Simulate spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in experimental characterization. ijcce.ac.ir

Investigate the mechanisms of its reactions, including its formation and its role in catalysis.

By combining computational predictions with experimental results, researchers can accelerate the discovery and development of new applications for this compound. For instance, computational studies on pyridine derivatives have provided insights into their interactions with biological targets and their potential as corrosion inhibitors. mdpi.com

Integration into Emerging Technologies and Interdisciplinary Research

The unique structural features of 4-methoxy-2,6-pyridinedimethanol open doors for its integration into various emerging technologies and interdisciplinary research areas.

Materials Science: The ability of this compound to form coordination polymers and metal-organic frameworks (MOFs) could be explored. These materials have potential applications in gas storage, separation, and catalysis.

Catalysis: Metal complexes of 4-methoxy-2,6-pyridinedimethanol could serve as catalysts for a wide range of organic transformations. The electronic influence of the methoxy group could be fine-tuned to enhance catalytic activity and selectivity. nih.gov

Biomedical Applications: As seen with related compounds, functionalized pyridines are of interest in drug discovery. nih.gov The potential biological activity of 4-methoxy-2,6-pyridinedimethanol and its metal complexes warrants investigation. The hydroxymethyl groups could also be functionalized to attach biomolecules or targeting moieties.

Interdisciplinary collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to fully exploit the potential of 4-methoxy-2,6-pyridinedimethanol and pave the way for its use in innovative technologies.

Q & A

Q. What are the critical safety considerations and handling protocols for 4-methoxy-2,6-pyridinedimethanol in laboratory settings?

Methodological Answer:

- GHS Hazards : The compound is classified under H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) based on JIS Z 7252:2019 standards .

- PPE Requirements : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats. Respiratory protection (dust masks) is advised for powder handling .

- Storage : Store in airtight, light-protected containers at room temperature, away from strong oxidizers (e.g., peroxides, nitrates) .

- Spill Management : Collect scattered material in sealed containers and neutralize residues before disposal .

Q. What synthetic methodologies are reported for preparing 4-methoxy-2,6-pyridinedimethanol?

Methodological Answer:

- Key Route : A common precursor is 2,6-dimethylpyridine, which undergoes oxidation to form 2,6-pyridinedimethanol. Subsequent methoxylation at the 4-position is achieved via nucleophilic substitution or catalytic methoxylation .

- Optimization : Recent protocols emphasize cobalt-catalyzed rearrangement reactions, though yields remain moderate (~40%) due to ligand-catalyst interactions .

Q. How can researchers ensure purity and stability during experimental use?

Methodological Answer:

- Purification : Recrystallization from ethanol/water mixtures is effective. Monitor for decomposition via HPLC or TLC under UV light.

- Stability Tests : Avoid temperatures >200°C (decomposition risk) and prolonged light exposure, which may alter chemical stability .

Advanced Research Questions

Q. What mechanistic role does 4-methoxy-2,6-pyridinedimethanol play in CO₂ cycloaddition catalysis?

Methodological Answer:

- Catalytic System : When paired with tetrabutylammonium chloride (TBACl), the compound acts as a hydrogen-bond donor in deep eutectic solvents (DESs), facilitating epoxide activation for CO₂ insertion.

- Recyclability : The system retains >90% activity after six cycles due to robust DES interactions, achieving yields >80% at 42.6 bar CO₂ and 42.6°C .

Q. How does structural modification of 4-methoxy-2,6-pyridinedimethanol influence its coordination chemistry in 3d-4f heterometallic complexes?

Methodological Answer:

- Hard/Soft Acid-Base Theory : The pyridyl N atoms (soft base) preferentially coordinate to 3d metals (e.g., Fe³⁺), while hydroxyl groups (hard base) bind Ln³⁺ ions (e.g., Dy³⁺).

- Magnetic Properties : In Fe₄Dy₂ complexes, the ligand enables "chair-like" metal arrangements, enhancing single-molecule magnet behavior with slow relaxation barriers .

Q. What strategies optimize its use as a chain extender in high-strength polyurethane elastomers?

Methodological Answer:

- Hierarchical Hard Domains : Adjusting ratios of 2,6-pyridinedimethanol with polytetramethylene ether glycol (PTMEG) and isophorone diisocyanate (IPDI) enhances hydrogen bonding and phase separation.

- Mechanical Performance : Optimized formulations achieve tensile strengths of 75.8 MPa and self-healing efficiency >85% at 85°C via dynamic disulfide bonds .

Q. Are there documented contradictions in physicochemical data for this compound?

Methodological Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.